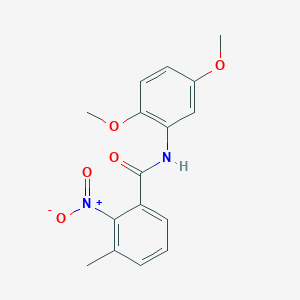
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide, also known as clofibric acid, is a compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism and decrease the expression of genes involved in inflammation. It has also been shown to reduce the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects, making it a promising compound for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It has been shown to cause liver damage in some animal studies, which could limit its use in humans.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of metabolic disorders such as diabetes and dyslipidemia. Another direction is to study its potential toxicity and develop strategies to mitigate any harmful effects. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds in the body.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can be achieved through the reaction of 4-chloro-3-methylphenol with 4-chloro-2-methylaniline in the presence of acetic anhydride and sodium acetate. The resulting compound is then treated with acetic acid to obtain the final product.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and dyslipidemia.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-8-13(4-5-14(10)18)21-9-16(20)19-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIONWWTNWBJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)



![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)


![ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)